(1R,2R)-2-Aminocyclopentanol 2,2,2-trifluoroacetate
CAS No.:
Cat. No.: VC20134148
Molecular Formula: C7H10F3NO2
Molecular Weight: 197.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F3NO2 |
|---|---|
| Molecular Weight | 197.15 g/mol |
| IUPAC Name | [(1R,2R)-2-aminocyclopentyl] 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2/t4-,5-/m1/s1 |
| Standard InChI Key | GSKDGPCOPWAGES-RFZPGFLSSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)OC(=O)C(F)(F)F)N |
| Canonical SMILES | C1CC(C(C1)OC(=O)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (2-aminocyclopentyl) 2,2,2-trifluoroacetate, reflects its bicyclic structure comprising a cyclopentane ring with two stereogenic centers at C1 and C2. The (1R,2R) configuration ensures distinct spatial orientation, critical for enantioselective applications. The trifluoroacetate group () serves as a protecting group for the amine, enhancing solubility in organic solvents and stability during synthetic procedures .
Table 1: Key Chemical Identifiers
Physicochemical Properties
Solubility and Stability
The trifluoroacetate group confers moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) while remaining insoluble in water. The ester’s electron-withdrawing nature stabilizes the compound against hydrolysis under acidic conditions, making it suitable for multi-step synthetic workflows .
Spectroscopic Characterization
While explicit spectral data are absent in available sources, analogous compounds suggest characteristic signals in -NMR: δ 1.5–2.5 ppm (cyclopentyl CH), δ 4.2–4.5 ppm (methine adjacent to ester), and δ 8.1 ppm (NH) . High-resolution mass spectrometry (HRMS) would exhibit a molecular ion peak at m/z 197.15 [M+H].
Research Findings and Biological Activity
Metabolic Stability
Comparative studies on trifluoroacetylated amines show resistance to cytochrome P450-mediated oxidation, suggesting improved pharmacokinetic profiles relative to non-fluorinated analogs .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for purity analysis, with retention times typically between 6–8 minutes. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomeric impurities .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume